molecular formula C24H22N4O2 B2907348 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-9H-xanthene-9-carboxamide CAS No. 1797141-91-3

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-9H-xanthene-9-carboxamide

Cat. No. B2907348
CAS RN: 1797141-91-3
M. Wt: 398.466
InChI Key: CKKPVPZVUFETLB-UHFFFAOYSA-N
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Description

The compound “N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-9H-xanthene-9-carboxamide” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This core is a privileged scaffold for combinatorial library design and drug discovery .


Synthesis Analysis

The synthesis of such compounds generally involves multiple steps and various chemical reactions. For instance, a family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrazolo[1,5-a]pyrimidines have been involved in various chemical reactions, leading to a wide range of products .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyrazolo[1,5-a]pyrimidine core could influence its photophysical properties .

Scientific Research Applications

Fluorescent Probes for Bioimaging

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-9H-xanthene-9-carboxamide: has been identified as a strategic compound for optical applications. Its photophysical properties are tunable, making it a valuable tool for studying the dynamics of intracellular processes . The compound’s solid-state emission intensities allow it to be designed as a solid-state emitter for bioimaging applications.

Chemosensors

The compound’s structure, which includes heteroatoms like nitrogen, makes it a potential chelating agent for ions. This property is beneficial for developing chemosensors that can detect the presence of specific ions or molecules within biological or environmental samples .

Organic Light-Emitting Devices (OLEDs)

Due to its favorable emission properties, this compound can be used in the development of OLEDs. The ability to fine-tune its emission characteristics allows for the creation of devices with specific color outputs, which is crucial for display technologies .

Antimicrobial Agents

Pyrazolo[1,5-a]pyrimidine derivatives, including the compound , have shown antimicrobial activity. This makes them candidates for the development of new antimicrobial drugs that could be effective against resistant strains of bacteria .

Inhibitors for Discoidin Domain Receptors

The compound has been explored as a novel selective and orally bioavailable inhibitor for discoidin domain receptor 1 (DDR1). DDR1 is implicated in various diseases, including fibrosis and cancer, making this application particularly significant for therapeutic research .

Molecular Sensing

The compound’s fluorescent properties make it suitable for molecular sensing applications. It can be used to develop sensors that detect changes in the environment, such as pH shifts or the presence of specific biomolecules .

Bio-Macromolecular Interactions

The compound’s ability to interact with bio-macromolecules can be harnessed to study protein-ligand interactions, enzyme activities, and other biological processes. This application is vital for understanding the mechanisms of disease and for drug discovery .

Solid-State Emitters

The compound’s good solid-state emission intensities make it a candidate for designing solid-state emitters. These emitters can be used in various applications, including lighting, signaling, and display technologies .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, some pyrazolo[1,5-a]pyrimidines have shown anticancer potential and enzymatic inhibitory activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses, such as in medicinal chemistry or material science .

properties

IUPAC Name

N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-16-13-22-26-14-17(15-28(22)27-16)7-6-12-25-24(29)23-18-8-2-4-10-20(18)30-21-11-5-3-9-19(21)23/h2-5,8-11,13-15,23H,6-7,12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKPVPZVUFETLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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